molecular formula C11H15ClN2O B12015064 N-(sec-butyl)-N'-(3-chlorophenyl)urea CAS No. 5109-53-5

N-(sec-butyl)-N'-(3-chlorophenyl)urea

Cat. No.: B12015064
CAS No.: 5109-53-5
M. Wt: 226.70 g/mol
InChI Key: JAKSUJDWQPNXFP-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N’-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a sec-butyl group and a 3-chlorophenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-N’-(3-chlorophenyl)urea typically involves the reaction of sec-butylamine with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

sec-butylamine+3-chlorophenyl isocyanateN-(sec-butyl)-N’-(3-chlorophenyl)urea\text{sec-butylamine} + \text{3-chlorophenyl isocyanate} \rightarrow \text{N-(sec-butyl)-N'-(3-chlorophenyl)urea} sec-butylamine+3-chlorophenyl isocyanate→N-(sec-butyl)-N’-(3-chlorophenyl)urea

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of N-(sec-butyl)-N’-(3-chlorophenyl)urea may involve larger-scale reactors and more efficient mixing and temperature control systems. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl urea derivatives.

Scientific Research Applications

N-(sec-butyl)-N’-(3-chlorophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(sec-butyl)-N’-(4-chlorophenyl)urea: Similar structure with a chlorine atom at the 4-position of the phenyl ring.

    N-(sec-butyl)-N’-(3-bromophenyl)urea: Similar structure with a bromine atom instead of chlorine.

    N-(tert-butyl)-N’-(3-chlorophenyl)urea: Similar structure with a tert-butyl group instead of sec-butyl.

Uniqueness

N-(sec-butyl)-N’-(3-chlorophenyl)urea is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the sec-butyl group and the 3-chlorophenyl group provides distinct steric and electronic properties that differentiate it from other similar compounds.

Properties

CAS No.

5109-53-5

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

1-butan-2-yl-3-(3-chlorophenyl)urea

InChI

InChI=1S/C11H15ClN2O/c1-3-8(2)13-11(15)14-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H2,13,14,15)

InChI Key

JAKSUJDWQPNXFP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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